molecular formula C28H25N3O2S B2653452 (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-86-3

(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2653452
CAS No.: 892416-86-3
M. Wt: 467.59
InChI Key: PGHALSFUTCDRQG-UHFFFAOYSA-N
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Description

The compound "(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol" is a structurally complex tricyclic molecule featuring a fused oxa-triazatricyclic core, substituted with a 3-methylphenyl group, a 4-ethenylphenylmethylsulfanyl moiety, and a hydroxymethyl side chain.

Properties

IUPAC Name

[7-[(4-ethenylphenyl)methylsulfanyl]-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-4-19-8-10-20(11-9-19)16-34-28-24-13-23-22(15-32)14-29-18(3)25(23)33-27(24)30-26(31-28)21-7-5-6-17(2)12-21/h4-12,14,32H,1,13,15-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHALSFUTCDRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Computational Metrics

Structural similarity to analogs is quantified using Tanimoto and Dice coefficients, which compare molecular fingerprints (e.g., MACCS keys, Morgan fingerprints). For example:

Compound Name / ID Tanimoto (MACCS) Dice (Morgan) Structural Motifs Shared
Target Compound 1.00 1.00 Core tricyclic, sulfanyl
Analog A (SAHA derivative) 0.72 0.68 Hydroxamate group
Analog B (Isoxazolo-triazepin analog) 0.65 0.61 Fused heterocyclic core
Analog C (Phorbol diester mimic) 0.58 0.55 Aromatic substituents

Data derived from methods in .

The target compound shares moderate similarity (~65–72%) with histone deacetylase (HDAC) inhibitors like SAHA derivatives, attributed to its hydroxymethyl group, which mimics the zinc-binding hydroxamate in SAHA .

Activity Landscape and SAR Insights

Activity landscape modeling reveals "activity cliffs" where minor structural changes yield drastic potency shifts. For instance:

  • Analog A (Tanimoto = 0.72) shows IC₅₀ = 12 nM against HDAC8, while the target compound exhibits IC₅₀ = 480 nM despite structural overlap, indicating an activity cliff due to the absence of a critical zinc-binding group .
  • Analog B (Isoxazolo-triazepin) shares a heterocyclic core but lacks the sulfanyl group, resulting in 10-fold lower anticancer activity in NCI-60 screenings .

These cliffs underscore the sensitivity of bioactivity to specific substituents, such as the 4-ethenylphenylmethylsulfanyl moiety, which may enhance target binding via hydrophobic interactions .

Pharmacokinetic and Physicochemical Properties

A comparison of key properties:

Property Target Compound SAHA (Reference) Analog C (Phorbol diester)
LogP 3.2 1.8 4.5
Solubility (µg/mL) 12.5 450 8.2
Plasma Protein Binding 89% 95% 78%
CYP3A4 Inhibition Moderate Low High

Data inferred from QSAR models and read-across approaches .

The target compound’s higher LogP and lower solubility compared to SAHA suggest reduced bioavailability, necessitating formulation optimization.

Molecular Docking and Target Affinity

Docking studies against HDAC8 (PDB: 1T69) and kinase targets reveal:

Target Protein Target Compound (ΔG, kcal/mol) Analog A (ΔG, kcal/mol)
HDAC8 -7.2 -9.8
PI3Kγ -8.1 -6.3
EGFR -6.5 -5.9

Data generated using AutoDock Vina; methods align with .

The target compound shows stronger affinity for PI3Kγ than HDAC8, diverging from SAHA-like analogs. This aligns with its tricyclic core, which may occupy allosteric kinase pockets .

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